2,4-Bis(p-aminobenzyl)aniline chemical structure and CAS number
2,4-Bis(p-aminobenzyl)aniline chemical structure and CAS number
An In-Depth Technical Guide to 2,4-Bis(p-aminobenzyl)aniline for Advanced Research Applications
Introduction
2,4-Bis(p-aminobenzyl)aniline is a complex aromatic amine characterized by a central aniline core substituted with two para-aminobenzyl groups at the 2 and 4 positions.[1] As a tri-functional primary amine, this molecule holds significant industrial value, primarily as a highly effective cross-linking and curing agent for epoxy resins and as a key intermediate in the synthesis of advanced polyurethanes.[1] For researchers in materials science and drug development, its unique tripodal structure offers a versatile scaffold for creating materials with enhanced thermal and mechanical stability and for designing novel molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and handling protocols, grounded in established scientific principles for professionals in the field.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational for any research or development application.
Chemical Structure
The molecule's structure consists of a central aniline unit, with two benzyl groups attached to its aromatic ring. Each of these benzyl groups, in turn, bears an amino group in the para position.
Figure 1: Chemical Structure of 2,4-Bis(p-aminobenzyl)aniline
Key Identifiers
For unambiguous identification and literature tracking, the following identifiers are critical.
| Identifier | Value |
| IUPAC Name | 2,4-bis[(4-aminophenyl)methyl]aniline[1][2] |
| CAS Number | 25834-80-4[1][2][3][4][5] |
| Molecular Formula | C20H21N3[1][2][3][4][6] |
| Molecular Weight | 303.4 g/mol [1][2] |
| Canonical SMILES | C1=CC(=CC=C1CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N[1][6] |
| InChI Key | KKVLCJIOPNYOQN-UHFFFAOYSA-N[1][3] |
Physicochemical Data
The physical and chemical properties dictate the compound's behavior in various experimental and industrial settings.
| Property | Value | Source |
| Appearance | Brown solid | [1][2][3][4] |
| Melting Point | 133-135 °C | [3][4] |
| Boiling Point | 543.2 °C at 760 mmHg | [3][4] |
| Density | 1.189 g/cm³ | [3][4] |
| Water Solubility | < 1 mg/mL at 21.5 °C | [1][2][3] |
| Flash Point | 316.2 °C | [3][4] |
| Reactivity | Reacts with strong acids and oxidizing agents.[2][3][5][7] May be sensitive to air and light.[2][4][5][7] | N/A |
Synthesis and Mechanistic Insights
The prevailing method for synthesizing 2,4-Bis(p-aminobenzyl)aniline is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.
Principle of Synthesis
The synthesis is achieved through an acid-catalyzed condensation reaction between aniline and formaldehyde.[1]
-
Mechanism Rationale: The process is initiated by the protonation of formaldehyde by an acid catalyst (e.g., hydrochloric acid), which generates a highly electrophilic carbocation. This electrophile is then attacked by the electron-rich aniline ring. The amino group of aniline is a powerful ortho-, para-directing activator, which is why substitution occurs preferentially at these positions. The reaction proceeds in a two-step manner, first forming N-hydroxymethylaniline intermediates which then undergo further electrophilic aromatic substitution to yield the final triarylmethane scaffold.[1] The selection of an acid catalyst is critical; it serves to activate the formaldehyde for the initial attack and facilitates the subsequent dehydration steps.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and verification steps to ensure product integrity.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, combine aniline and formaldehyde in a molar ratio of approximately 3:1.[1] The excess aniline serves as both a reactant and a solvent.
-
Catalysis: Slowly add concentrated hydrochloric acid to the mixture while stirring. The acid acts as the catalyst for the condensation reaction.[1]
-
Temperature Control: Maintain the reaction temperature between 20°C and 65°C.[1] The choice of temperature is a balance; higher temperatures increase the reaction rate but may also lead to the formation of higher molecular weight polymeric byproducts. The reaction is typically run for several hours.
-
Neutralization: Upon completion, cool the reaction mixture and carefully add a sodium hydroxide solution to neutralize the hydrochloric acid.[1] This step is crucial as it deprotonates the amine functionalities, rendering the product insoluble in the aqueous phase and allowing for its separation.
-
Phase Separation: Transfer the neutralized mixture to a separatory funnel. The organic phase, containing the crude product and excess aniline, will separate from the aqueous phase.
-
Purification: Isolate the organic phase and subject it to vacuum distillation. This step effectively removes the unreacted aniline and other low-boiling impurities, yielding the purified 2,4-Bis(p-aminobenzyl)aniline.[1]
-
Verification: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR and IR spectroscopy. The IR spectrum should be identical to that of a reference standard.[3]
Synthesis Workflow Diagram
Caption: Laboratory synthesis workflow for 2,4-Bis(p-aminobenzyl)aniline.
Industrial and Research Applications
The unique trifunctional nature of this molecule underpins its utility in both industrial and research settings.
Epoxy Resin Curing Agent
The primary application of 2,4-Bis(p-aminobenzyl)aniline is as a curing agent, or hardener, for epoxy resins.[1]
-
Mechanism of Action: Each of the three primary amine groups contains two active hydrogen atoms that can react with the epoxide groups of the resin. This trifunctional nature allows the molecule to act as a highly efficient cross-linking hub, forming a dense, three-dimensional thermosetting polymer network.
-
Performance Advantages: The resulting cured epoxy systems exhibit enhanced mechanical properties, high thermal stability, and excellent chemical resistance, making them suitable for demanding applications in adhesives, coatings, and composite materials.[1]
Relevance in Drug Discovery and Medicinal Chemistry
While not a drug itself, 2,4-Bis(p-aminobenzyl)aniline and its structural motifs are highly relevant to drug development professionals.
-
A Versatile Building Block: The molecule can be viewed as a derivative of p-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry.[8][9] PABA is a core moiety in a wide range of therapeutics, including antibacterials and local anesthetics.[9] The trifunctional nature of 2,4-Bis(p-aminobenzyl)aniline offers three distinct points for chemical modification, allowing for the construction of complex molecules and combinatorial libraries.
-
Expert Insight on Metabolic Liabilities: It is crucial for drug development professionals to recognize that aniline-based structures can present metabolic challenges. The liver can metabolize anilines in ways that produce toxic byproducts, potentially leading to hepatotoxicity or other adverse effects.[10] While this compound is used industrially, any consideration of its scaffold for pharmaceutical applications would require rigorous toxicological evaluation and potentially the development of safer bioisosteres to mitigate these risks.[10]
Structure-Application Relationship Diagram
Caption: Relationship between structure and key applications.
Safety, Handling, and Storage
Due to its classification as an aromatic amine, proper safety protocols are mandatory when handling 2,4-Bis(p-aminobenzyl)aniline.
| Parameter | Guideline |
| Health Hazards | May cause irritation to the skin, eyes, and mucous membranes.[2][5][7] |
| Fire Hazards | The material is combustible, though flash point data is limited.[2][5][7] Burning can produce toxic nitrogen oxide fumes.[3][4] |
| Personal Protective Equipment (PPE) | Wear a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.[5] |
| Handling | Use only in a well-ventilated area or chemical fume hood. Avoid creating dust. |
| Spill Response | For small spills, dampen the solid material with a solvent like acetone, transfer to a sealed container for disposal, and decontaminate the area.[5] |
| Storage | Store in a refrigerator in a tightly sealed container.[5] The material may be sensitive to air and light, so storage under an inert atmosphere and in an opaque container is recommended.[2][4][5][7] |
Conclusion
2,4-Bis(p-aminobenzyl)aniline is a compound of significant utility, bridging the gap between industrial polymer science and advanced chemical synthesis. Its trifunctional aromatic structure provides a robust platform for creating high-performance materials and serves as a point of interest for medicinal chemists exploring complex molecular scaffolds. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in a safe and effective manner.
References
-
PubChem. (n.d.). 2,4-Bis(p-aminobenzyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4-bis(p-aminobenzyl)aniline (C20H21N3). Retrieved from [Link]
-
Tse, C. L., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current medicinal chemistry, 9(22), 1981-2000. Retrieved from [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2,4-Bis(p-aminobenzyl)aniline | C20H21N3 | CID 33182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 2,4-BIS(P-AMINOBENZYL)ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. PubChemLite - 2,4-bis(p-aminobenzyl)aniline (C20H21N3) [pubchemlite.lcsb.uni.lu]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news.umich.edu [news.umich.edu]
